3-((Ethylsulfonyl)methyl)azetidine tfa
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Overview
Description
3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H14F3NO4S It is known for its unique structure, which includes an azetidine ring, an ethylsulfonyl group, and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in various chemical reactions, while the azetidine ring provides a unique structural framework that can influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-((Methylsulfonyl)methyl)azetidine
- 3-((Propylsulfonyl)methyl)azetidine
- 3-((Butylsulfonyl)methyl)azetidine
Uniqueness
The ethylsulfonyl group also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various chemical and biological studies .
Properties
Molecular Formula |
C8H14F3NO4S |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
3-(ethylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2S.C2HF3O2/c1-2-10(8,9)5-6-3-7-4-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7) |
InChI Key |
FYEYNRLEDFFPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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